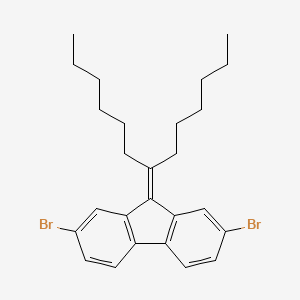
2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene
概要
説明
2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a bishexyl-methylene group at the 9 position of the fluorene ring. It is primarily used in the synthesis of organic semiconducting polymers and has applications in organic light-emitting diodes (OLEDs) and other electronic devices.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene typically involves the bromination of fluorene derivatives followed by the introduction of the bishexyl-methylene group. One common method includes the following steps:
Bromination: Fluorene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the 2 and 7 positions.
Alkylation: The dibromofluorene is then reacted with hexyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide to introduce the bishexyl-methylene group at the 9 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions: 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form fluorenone derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form extended conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents are commonly used.
Major Products:
Substitution Products: Various substituted fluorenes depending on the nucleophile used.
Oxidation Products: Fluorenone derivatives.
Coupling Products: Extended conjugated polymers and oligomers.
科学的研究の応用
2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconducting polymers for OLEDs and organic photovoltaic cells (OPVs).
Material Science: The compound is utilized in the development of new materials with unique electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of fluorescent probes and sensors.
Medicinal Chemistry: The compound is explored for its potential use in drug delivery systems and as a precursor for bioactive molecules.
作用機序
The mechanism of action of 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene is primarily related to its electronic properties. The presence of bromine atoms and the bishexyl-methylene group influences the compound’s ability to participate in electronic interactions and conjugation. This makes it an effective material for use in electronic devices where charge transport and light emission are critical. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating charge transfer and energy transfer processes.
類似化合物との比較
- 2,7-Dibromo-9,9-dimethylfluorene
- 2,7-Dibromo-9,9-dihexylfluorene
- 2,7-Dibromo-9,9-dioctylfluorene
Comparison:
- 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene is unique due to the presence of the bishexyl-methylene group, which provides enhanced solubility and processability compared to other similar compounds.
- 2,7-Dibromo-9,9-dimethylfluorene has smaller alkyl groups, resulting in different solubility and electronic properties.
- 2,7-Dibromo-9,9-dihexylfluorene and 2,7-Dibromo-9,9-dioctylfluorene have longer alkyl chains, which can influence the material’s flexibility and packing in solid-state applications.
特性
分子式 |
C26H32Br2 |
|---|---|
分子量 |
504.3 g/mol |
IUPAC名 |
2,7-dibromo-9-tridecan-7-ylidenefluorene |
InChI |
InChI=1S/C26H32Br2/c1-3-5-7-9-11-19(12-10-8-6-4-2)26-24-17-20(27)13-15-22(24)23-16-14-21(28)18-25(23)26/h13-18H,3-12H2,1-2H3 |
InChIキー |
UPLNKAHTAVYBRM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl{4-[(amino-sulfonyl)(methyl)amino]butyl}carbamate](/img/structure/B8289925.png)
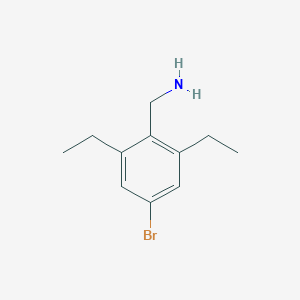
![{1-[5-(Cyclopropanecarbonyl-amino)-pyridin-2-yl]-cyclopropyl}-carbamic acid tert-butyl ester](/img/structure/B8289941.png)

![4-Chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B8289953.png)
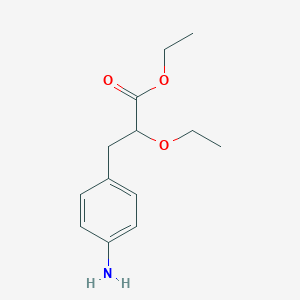

![(4-Tert-butyl-benzyl)-[2-(3-fluoro-phenyl)-ethyl]-amine](/img/structure/B8289976.png)
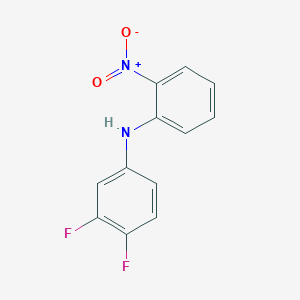
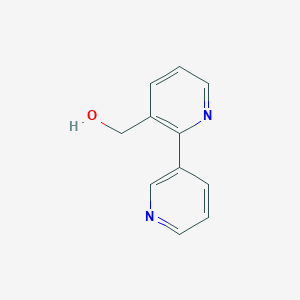
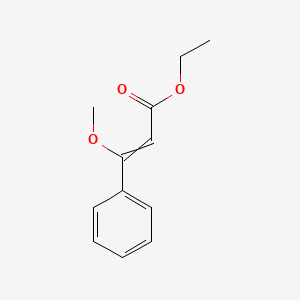
![Methyl 3-hydroxynaphtho[2,3-B]furan-2-carboxylate](/img/structure/B8290007.png)
![6,7-Dichloro-5-hydroxy-2-n-propylbenzo[b]thiophene](/img/structure/B8290011.png)
